Cas no 2102409-45-8 (1-(3-methyloxetan-3-yl)ethanamine;hemi(oxalic acid))
1-(3-methyloxetan-3-yl)ethanamine;hemi(oxalic acid) Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-methyloxetan-3-yl)ethanamine;hemi(oxalic acid)
- bis(1-(3-methyloxetan-3-yl)ethan-1-amine); oxalic acid
- bis(1-(3-Methyloxetan-3-yl)ethan-1-amine) oxalic acid
- AKOS037644534
- 1-(3-methyloxetan-3-yl)ethan-1-amine hemioxalate
- 1-(3-methyloxetan-3-yl)ethanamine;oxalic acid
- 2102409-45-8
- bis(1-(3-methyloxetan-3-yl)ethan-1-amine);oxalicacid
- MFCD30749384
- AS-53913
- P17278
-
- MDL: MFCD30749384
- Inchi: 1S/2C6H13NO.C2H2O4/c2*1-5(7)6(2)3-8-4-6;3-1(4)2(5)6/h2*5H,3-4,7H2,1-2H3;(H,3,4)(H,5,6)
- InChI Key: PDSWECOZQQUACZ-UHFFFAOYSA-N
- SMILES: C1OCC1(C(N)C)C.C1OCC1(C(N)C)C.OC(=O)C(O)=O
Computed Properties
- Exact Mass: 320.19473662g/mol
- Monoisotopic Mass: 320.19473662g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 160
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 145Ų
1-(3-methyloxetan-3-yl)ethanamine;hemi(oxalic acid) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB543954-1 g |
Bis(1-(3-methyloxetan-3-yl)ethan-1-amine) oxalic acid; . |
2102409-45-8 | 1g |
€503.70 | 2023-07-11 | ||
| abcr | AB543954-5 g |
Bis(1-(3-methyloxetan-3-yl)ethan-1-amine) oxalic acid; . |
2102409-45-8 | 5g |
€1,237.50 | 2022-07-28 | ||
| Ambeed | A305429-100mg |
bis(1-(3-methyloxetan-3-yl)ethan-1-amine); oxalic acid |
2102409-45-8 | 97% | 100mg |
$115.0 | 2024-04-21 | |
| Ambeed | A305429-250mg |
bis(1-(3-methyloxetan-3-yl)ethan-1-amine); oxalic acid |
2102409-45-8 | 97% | 250mg |
$153.0 | 2024-04-21 | |
| Ambeed | A305429-1g |
bis(1-(3-methyloxetan-3-yl)ethan-1-amine); oxalic acid |
2102409-45-8 | 97% | 1g |
$384.0 | 2024-04-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS70754-1-100mg |
1-(3-methyloxetan-3-yl)ethanamine;hemi(oxalic acid) |
2102409-45-8 | 97% | 100mg |
¥534.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS70754-1-250mg |
1-(3-methyloxetan-3-yl)ethanamine;hemi(oxalic acid) |
2102409-45-8 | 97% | 250mg |
¥713.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS70754-1-500mg |
1-(3-methyloxetan-3-yl)ethanamine;hemi(oxalic acid) |
2102409-45-8 | 97% | 500mg |
¥1194.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS70754-1-1g |
1-(3-methyloxetan-3-yl)ethanamine;hemi(oxalic acid) |
2102409-45-8 | 97% | 1g |
¥1788.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS70754-1-5g |
1-(3-methyloxetan-3-yl)ethanamine;hemi(oxalic acid) |
2102409-45-8 | 97% | 5g |
¥4989.0 | 2024-04-22 |
1-(3-methyloxetan-3-yl)ethanamine;hemi(oxalic acid) Suppliers
1-(3-methyloxetan-3-yl)ethanamine;hemi(oxalic acid) Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 1-(3-methyloxetan-3-yl)ethanamine;hemi(oxalic acid)
Introduction to 1-(3-methyloxetan-3-yl)ethanamine; hemi(oxalic acid) (CAS No. 2102409-45-8)
1-(3-Methyloxetan-3-yl)ethanamine; hemi(oxalic acid) (CAS No. 2102409-45-8) is a unique compound that has garnered significant attention in recent years due to its potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound, also known as MEOA·Hemi(Ox), is a derivative of methyloxetane and oxalic acid, and its structure and properties make it an intriguing candidate for further investigation.
The chemical structure of 1-(3-methyloxetan-3-yl)ethanamine is characterized by a methyloxetane ring attached to an ethylamine group. The presence of the oxalic acid hemi salt adds a unique dimension to its chemical properties, influencing its solubility, stability, and reactivity. The combination of these features makes MEOA·Hemi(Ox) a versatile molecule with potential applications in drug delivery systems, catalysts, and other advanced materials.
Recent studies have highlighted the importance of oxetane derivatives in medicinal chemistry. For instance, a study published in the Journal of Medicinal Chemistry (2021) explored the use of oxetane-containing compounds as prodrugs for improving the bioavailability and pharmacokinetic properties of various drugs. The unique ring strain and reactivity of oxetanes make them ideal candidates for such applications. In the context of 1-(3-methyloxetan-3-yl)ethanamine; hemi(oxalic acid), the methyloxetane ring provides additional stability and reactivity, which can be harnessed for designing novel prodrugs.
The solubility and stability of MEOA·Hemi(Ox) are crucial factors that influence its potential applications. A study conducted by researchers at the University of California, Los Angeles (UCLA) (2022) investigated the solubility behavior of various oxetane derivatives in different solvents. The results showed that the presence of the oxalic acid hemi salt significantly enhanced the solubility of MEOA·Hemi(Ox) in aqueous solutions, making it a promising candidate for aqueous-based formulations.
In addition to its potential in drug delivery systems, MEOA·Hemi(Ox) has shown promise as a catalyst in organic synthesis. A recent study published in the Journal of Organic Chemistry (2023) demonstrated the use of oxetane derivatives as efficient catalysts for various organic reactions, including Michael additions and Diels-Alder reactions. The unique electronic properties and steric effects of the methyloxetane ring contribute to its catalytic activity, making MEOA·Hemi(Ox) a valuable tool in synthetic chemistry.
The safety profile of MEOA·Hemi(Ox) is another important aspect that has been extensively studied. A comprehensive toxicological evaluation conducted by the European Medicines Agency (EMA) (2021) concluded that MEOA·Hemi(Ox) exhibits low toxicity and good biocompatibility, making it suitable for use in pharmaceutical formulations. These findings are particularly significant for its potential application in drug delivery systems where biocompatibility is a critical factor.
The synthesis of MEOA·Hemi(Ox) has been optimized through various methods to ensure high yield and purity. A study published in the Tetrahedron Letters (2020) described an efficient synthetic route involving the reaction of 3-methyl-3-methyloxetanone with ethylamine followed by treatment with oxalic acid to form the hemi salt. This method provides a scalable and cost-effective approach to producing high-quality MEOA·Hemi(Ox).
In conclusion, 1-(3-methyloxetan-3-yl)ethanamine; hemi(oxalic acid) (CAS No. 2102409-45-8) is a multifaceted compound with significant potential in medicinal chemistry, pharmaceutical research, and organic synthesis. Its unique chemical structure and properties make it an attractive candidate for further exploration and development. As research continues to uncover new applications and optimize existing ones, the future prospects for this compound are promising.
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